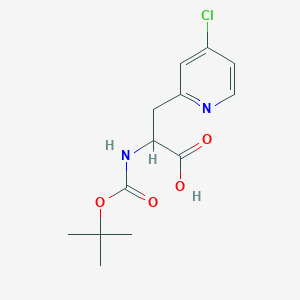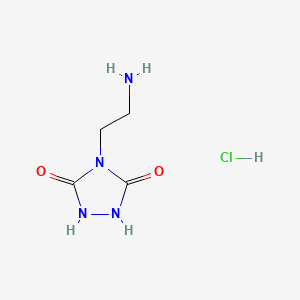
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a chemical compound with a unique structure that includes a triazolidine ring and an aminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride typically involves the reaction of 1,2,4-triazolidine-3,5-dione with 2-aminoethyl chloride hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, while the triazolidine ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: This compound is also an aminoethyl derivative but has a different core structure.
2-Aminoethyl methacrylate hydrochloride: Another aminoethyl compound with distinct chemical properties.
Uniqueness
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride is unique due to its triazolidine ring, which imparts specific chemical reactivity and biological activity. This makes it distinct from other aminoethyl derivatives and valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C4H9ClN4O2 |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-1-2-8-3(9)6-7-4(8)10;/h1-2,5H2,(H,6,9)(H,7,10);1H |
Clé InChI |
DZNMMFJWIMBGGM-UHFFFAOYSA-N |
SMILES canonique |
C(CN1C(=O)NNC1=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


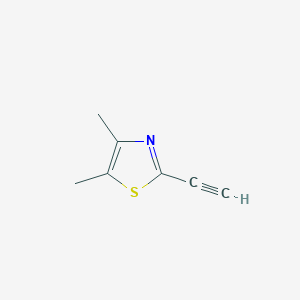
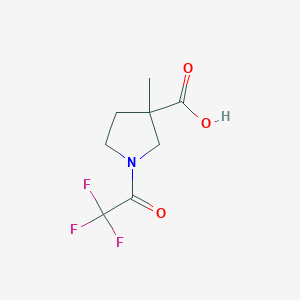
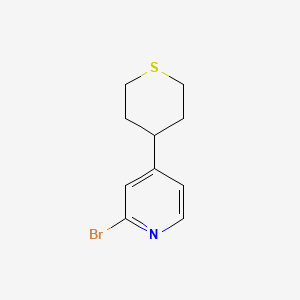
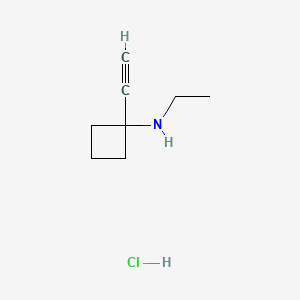

![Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate](/img/structure/B13500150.png)

![tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate](/img/structure/B13500166.png)
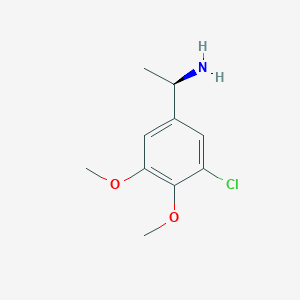
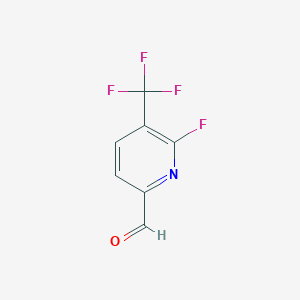

![3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13500208.png)
